molecular formula C10H16O2 B3247051 (2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one CAS No. 1807912-28-2

(2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one

Cat. No. B3247051
CAS RN: 1807912-28-2
M. Wt: 168.23 g/mol
InChI Key: VZRRCQOUNSHSGB-QIMWKCOFSA-N
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Description

“(2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one” is a compound that contains a bicyclo[3.1.1]heptane core . This core is a polycyclic structure that is denser than its open-structured counterpart . The compound is a natural product found in Dracocephalum nutans, Hyssopus officinalis, and other organisms .


Synthesis Analysis

The transformations of 2a-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one under the conditions of acid catalysis have been studied . It has been shown that this compound can be used for the synthesis of products of various structures . A practical preparative method for [3.1.1]propellane from newly developed 1,5-diiodobicyclo[3.1.1]heptane (1), as well as difunctionalization reactions of 2 leading to functionalized BCHs .


Molecular Structure Analysis

The molecular formula of “(2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one” is C10H16O . The bicyclo[3.1.1]heptane core is a polycyclic structure that is denser than its open-structured counterpart .


Chemical Reactions Analysis

The transformations of 2a-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one under the conditions of acid catalysis have been studied . It has been shown that this compound can be used for the synthesis of products of various structures .


Physical And Chemical Properties Analysis

The molecular weight of “(2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one” is 152.23 g/mol . The density, heat of sublimation, and impact sensitivity were estimated by electrostatic potential analysis of the molecular surface .

Scientific Research Applications

High-Energy Density Compounds (HEDCs) Design

(2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one: has been studied computationally for its potential as a building block in designing new high-energy density compounds (HEDCs). These compounds are crucial for applications in modern military and civil contexts. Researchers have focused on improving detonation properties while maintaining stability. Factors like the presence of aza nitrogen atoms and NO₂ groups significantly impact HEDC properties. Some promising derivatives include A7, A8, B8, C8, D7, E7, F7, and G6 .

Carbacrol Synthesis

Under specific acidic conditions (using boron trifluoride etherate), (2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one selectively transforms into carbacrol (IV). Carbacrol is a naturally occurring compound with potential applications in fragrance and flavor industries .

Future Directions

The transformations of 2a-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one under the conditions of acid catalysis have been studied . It has been shown that this compound can be used for the synthesis of products of various structures . This suggests potential future directions for the use of this compound in the synthesis of new compounds.

Mechanism of Action

Target of Action

The primary target of (2S)-2-hydroxy-2,6,6-trimethylbicyclo[31It’s known that the compound undergoes transformations under conditions of acid catalysis .

Mode of Action

The compound interacts with its targets through a series of transformations. Under the action of an acid, the hydroxy group attached to the C2 carbon atom is probably split out, and a carbocation is formed . This carbocation can undergo rearrangement in two different directions .

Biochemical Pathways

The compound affects several biochemical pathways. In one pathway, the cyclobutane ring opens, and a p-menth-6-en-2-on-8-yl cation is formed. This cation, after a 4,8-hydride shift, is converted into another ion. The latter, after the ejection of a proton, gives an intermediate which is rapidly stabilized through aromatization, leading to the formation of carvacrol .

In another pathway, the carbocation is converted as a result of migration of the gem-dimethyl bridge into a three-centered bicyclic cation. The addition of a molecule of water to the latter, which takes place with the cleavage of the C1-C2 bond, leads to another ion, which cyclizes into a lactone .

Pharmacokinetics

The ADME properties of (2S)-2-hydroxy-2,6,6-trimethylbicyclo[31The transformations it undergoes suggest that its bioavailability may be influenced by factors such as the acidity of the reaction medium .

Result of Action

The result of the compound’s action is the formation of carvacrol and a lactone . These products are formed in a ratio of 1:1 in the action on the compound of both concentrated and dilute sulfuric acid .

Action Environment

The action of (2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one is influenced by environmental factors such as the acidity of the reaction medium. The rate of transformation is considerably lower in a less acidic medium . Another factor is the presence of other compounds, such as boron trifluoride etherate, which can lead to the selective transformation of the compound into carvacrol .

properties

IUPAC Name

(2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-7,12H,4-5H2,1-3H3/t6?,7?,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRRCQOUNSHSGB-QIMWKCOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1C(C(=O)C2)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C2CC(C2(C)C)CC1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
Reactant of Route 2
(2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
Reactant of Route 3
Reactant of Route 3
(2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
Reactant of Route 4
(2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
Reactant of Route 5
(2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
Reactant of Route 6
(2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one

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